molecular formula C28H40N2O6S B12210106 3,3'-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol]

3,3'-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol]

Cat. No.: B12210106
M. Wt: 532.7 g/mol
InChI Key: WDDDEGWQAMRTDL-UHFFFAOYSA-N
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Description

3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, benzene rings, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of sulfonyl chloride with phenol derivatives to form sulfonylbis(phenyleneoxy) intermediates. These intermediates are then reacted with piperidine derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfonyl compounds.

    Substitution: Nucleophilic substitution reactions can occur at the benzene rings, where halogenated derivatives can be formed using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium iodide, potassium fluoride, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may inhibit or activate enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Sulfonylbis(benzene-4,1-diyloxy)bis(ethanol): Similar structure but with ethanol groups instead of piperidine moieties.

    3,3’-Sulfonylbis(benzene-4,1-diyloxy)bis(methanol): Contains methanol groups, offering different reactivity and applications.

    3,3’-Sulfonylbis(benzene-4,1-diyloxy)bis(amine): Features amine groups, which can lead to different biological activities.

Uniqueness

The uniqueness of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] lies in its combination of sulfonyl, benzene, and piperidine groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H40N2O6S

Molecular Weight

532.7 g/mol

IUPAC Name

1-[4-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]sulfonylphenoxy]-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C28H40N2O6S/c31-23(19-29-15-3-1-4-16-29)21-35-25-7-11-27(12-8-25)37(33,34)28-13-9-26(10-14-28)36-22-24(32)20-30-17-5-2-6-18-30/h7-14,23-24,31-32H,1-6,15-22H2

InChI Key

WDDDEGWQAMRTDL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(CN4CCCCC4)O)O

Origin of Product

United States

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